molecular formula C22H24N2O6 B2712161 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-ethoxyphenoxy)acetamide CAS No. 954677-37-3

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-ethoxyphenoxy)acetamide

Cat. No. B2712161
CAS RN: 954677-37-3
M. Wt: 412.442
InChI Key: VOGAETUIJHSBMB-UHFFFAOYSA-N
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Description

“N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-ethoxyphenoxy)acetamide” is a complex organic compound. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many organic compounds . The compound also contains a pyrrolidinone group, which is a type of lactam or a cyclic amide .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters has been reported . The reaction is mediated by CuI and NaHCO3 in acetonitrile . Room temperature amidation of the synthesized 1,3-benzodioxinones with primary amines readily afforded the corresponding salicylamides in moderate to good yields .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The benzo[d][1,3]dioxol-5-yl group is a type of aromatic ether, while the pyrrolidinone group is a type of lactam . These groups are likely to contribute to the overall stability and reactivity of the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the benzo[d][1,3]dioxol-5-yl and pyrrolidinone groups. For instance, the benzo[d][1,3]dioxol-5-yl group can participate in electrophilic aromatic substitution reactions, while the pyrrolidinone group can participate in nucleophilic acyl substitution reactions .

Scientific Research Applications

Cystic Fibrosis Treatment

The compound has been investigated as a potential modulator of ATP-binding cassette (ABC) transporters for the treatment of cystic fibrosis. These transporters play a crucial role in maintaining cellular homeostasis by regulating the movement of ions and other molecules across cell membranes. By modulating ABC transporters, this compound aims to enhance chloride ion transport in cystic fibrosis patients, potentially improving lung function and reducing symptoms .

Future Directions

Future research could focus on further elucidating the synthesis, properties, and potential applications of this compound. This could include exploring its potential uses in the treatment of metabolic syndrome disorders, as well as investigating its reactivity and behavior in various chemical reactions .

properties

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-(4-ethoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6/c1-2-27-17-4-6-18(7-5-17)28-13-21(25)23-11-15-9-22(26)24(12-15)16-3-8-19-20(10-16)30-14-29-19/h3-8,10,15H,2,9,11-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGAETUIJHSBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-ethoxyphenoxy)acetamide

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